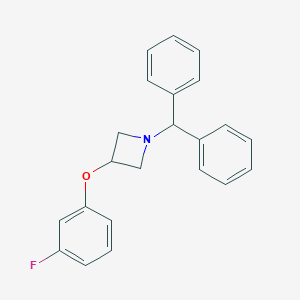
Pontacyl Violet 4BSN
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pontacyl Violet 4BSN is a synthetic organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications, particularly in textiles. The compound is characterized by its complex structure, which includes naphthalene, sulfonic acid groups, and an azo linkage.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pontacyl Violet 4BSN typically involves the diazotization of 4-aminophenyl and subsequent coupling with 2,7-naphthalenedisulfonic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the azo linkage.
Industrial Production Methods
Industrial production of this compound generally follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain product consistency and quality. The final product is usually isolated through filtration and purification steps to remove any impurities.
化学反应分析
Types of Reactions
Pontacyl Violet 4BSN undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, often leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.
Substitution Reagents: Various nucleophiles can be used depending on the desired substitution product.
Major Products
Oxidation Products: Depending on the extent of oxidation, products can range from partially oxidized intermediates to fully oxidized compounds.
Reduction Products: Typically, the reduction of the azo group yields aromatic amines.
Substitution Products: Derivatives with different functional groups replacing the sulfonic acid groups.
科学研究应用
Pontacyl Violet 4BSN has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions and processes.
Biology: Employed in staining techniques for microscopy and other biological assays.
Medicine: Investigated for potential therapeutic applications due to its structural properties.
Industry: Widely used in the textile industry for dyeing fabrics, as well as in the production of inks and plastics.
作用机制
The compound exerts its effects primarily through its azo linkage, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application. For instance, in dyeing processes, the compound interacts with fabric fibers, forming stable bonds that result in vibrant colors.
相似化合物的比较
Similar Compounds
Direct Black 38: Another azo dye with similar structural features but different applications.
Acid Violet 49: Shares the naphthalenedisulfonic acid backbone but differs in the substituents attached to the azo group.
Uniqueness
Pontacyl Violet 4BSN is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. Its ability to undergo various chemical reactions while maintaining stability makes it a versatile compound in both research and industrial applications.
属性
CAS 编号 |
1681-60-3 |
|---|---|
分子式 |
C16H13N3NaO8S2 |
分子量 |
462.4 g/mol |
IUPAC 名称 |
disodium;3-[(4-aminophenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C16H13N3O8S2.Na/c17-9-1-3-10(4-2-9)18-19-15-13(29(25,26)27)6-8-5-11(28(22,23)24)7-12(20)14(8)16(15)21;/h1-7,20-21H,17H2,(H,22,23,24)(H,25,26,27); |
InChI 键 |
ZSRMANJPXDTPQE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])O)O.[Na+].[Na+] |
规范 SMILES |
C1=CC(=CC=C1N)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)O)O.[Na] |
| 1681-60-3 | |
产品来源 |
United States |
Q1: What is the basis for the use of Victoria Violet (Acid Violet 3) in boron detection?
A1: Victoria Violet (2,7-Naphthalenedisulfonic acid, 3-[(4-aminophenyl)azo]-4,5-dihydroxy-, disodium salt) exhibits a decrease in absorbance in the presence of boric acid within a specific pH range (7.7 to 10.0). [] This change in absorbance forms the basis for a colorimetric method to determine boron concentrations, particularly useful for levels ranging from 0.02 to 0.60 mg. [] Measurements are typically taken at a wavelength of 540 nm with solutions maintained at a pH of 8.75. []
Q2: Are there any known applications of Acid Violet 3 outside of analytical chemistry?
A3: Beyond its use in boron detection, Acid Violet 3 has historically been incorporated into soap formulations. [] This application leverages the compound's vibrant color and potential emollient properties when combined with a suitable soap base. [] While the historical document mentions an "antiseptic" property, further research is needed to confirm any antimicrobial activity in modern contexts. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















